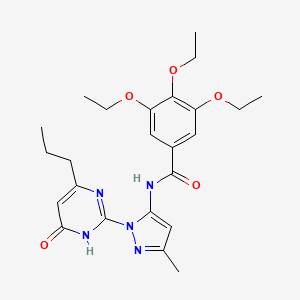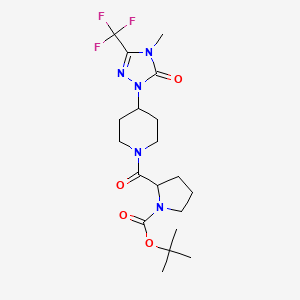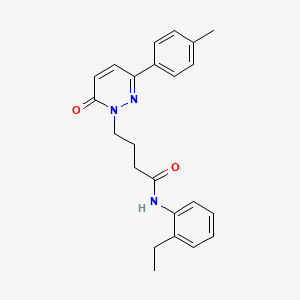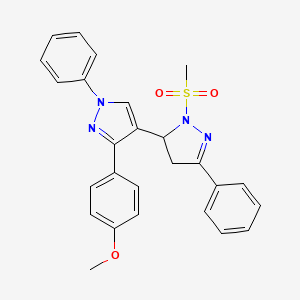![molecular formula C22H22N4O2S3 B2452890 ethyl 4-({5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)butanoate CAS No. 327094-53-1](/img/structure/B2452890.png)
ethyl 4-({5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “ethyl 4-({5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)butanoate” is a complex organic molecule. It contains a benzothiazole moiety, which is a heterocyclic compound consisting of a benzene ring fused to a thiazole ring . The compound also contains a 1,2,4-triazole ring, which is a type of heterocyclic compound that consists of a five-membered ring with three nitrogen atoms and two carbon atoms .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the formation of the benzothiazole and 1,2,4-triazole rings. Benzothiazoles can be synthesized from 2-aminobenzenethiols and acid chlorides . The synthesis of 1,2,4-triazoles typically involves the reaction of a hydrazine with a 1,3-diketone or a β-keto ester .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. The benzothiazole and 1,2,4-triazole rings are aromatic, meaning they have a cyclic, planar structure with a ring of resonance bonds. This gives these parts of the molecule stability. The compound also contains a butanoate ester group, which consists of a carbonyl (C=O) adjacent to an ether (R-O-R’) group .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and the reagents used. The benzothiazole and 1,2,4-triazole rings in the compound are aromatic and thus relatively stable, but they can participate in electrophilic substitution reactions under certain conditions . The butanoate ester group could undergo hydrolysis in the presence of a strong acid or base to yield an alcohol and a carboxylic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the butanoate ester group could make the compound more polar and thus more soluble in polar solvents. The compound’s melting and boiling points, density, and other physical properties would depend on the intermolecular forces present, which in turn depend on the exact structure of the molecule .Applications De Recherche Scientifique
Synthesis and Characterization
- Ethyl 4-({5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)butanoate is involved in the synthesis of various chemical compounds. For instance, compounds related to 1,2,4-triazole and 1,3,4-thiadiazole derivatives are synthesized by reacting with appropriate reagents and characterized by different spectroscopic methods, confirming their molecular structure. This process underpins the development of novel compounds with potential applications in various fields (Maliszewska-Guz et al., 2005).
Pharmacological Properties
- Some derivatives of this compound have been explored for their pharmacological properties. For example, compounds derived from 1,2,4-triazole have been evaluated for their effects on the central nervous system (CNS) in mice, highlighting the potential for medical applications (Maliszewska-Guz et al., 2005).
Antimicrobial Activity
- The compound has been used in the synthesis of various derivatives that exhibit antimicrobial activities. For example, compounds involving 1,2,4-triazole and benzothiazole moieties have shown significant antimicrobial effects against a range of bacteria, indicating their potential as novel antimicrobial agents (Soni et al., 2010).
Antioxidant Activity
- Derivatives of this compound have been synthesized and screened for their antioxidant properties. Certain derivatives have demonstrated notable antioxidant activity, which could have implications in various therapeutic applications (Tumosienė et al., 2014).
Anticancer Properties
- Research has explored the anticancer properties of related compounds. For instance, derivatives of 1,2,4-triazole and benzothiazole have been evaluated against different cancer cell lines, showing promising activity against specific cancer types, which could lead to the development of new anticancer drugs (Ostapiuk et al., 2015).
Orientations Futures
The compound could be further investigated for its potential anticonvulsant activity, given the promising results of related compounds . Additionally, modifications could be made to the structure of the compound to enhance its activity or reduce potential side effects. Further studies could also explore other potential applications for this compound in fields such as material science or catalysis.
Propriétés
IUPAC Name |
ethyl 4-[[5-(1,3-benzothiazol-2-ylsulfanylmethyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]butanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2S3/c1-2-28-20(27)13-8-14-29-21-25-24-19(26(21)16-9-4-3-5-10-16)15-30-22-23-17-11-6-7-12-18(17)31-22/h3-7,9-12H,2,8,13-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUVQOMLYTVZEGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCSC1=NN=C(N1C2=CC=CC=C2)CSC3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-({5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)butanoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl[(oxolan-3-yl)methyl]amine hydrochloride](/img/structure/B2452808.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2452810.png)
![4-(4-fluorobenzyl)-5-[1-(2-furoyl)piperidin-4-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2452812.png)
![6-Cyclopropyl-2-[(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2452814.png)
![Dimethyl 5-[(chloroacetyl)amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2452815.png)


![3-(2-fluorobenzyl)-7-thiomorpholinopyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2452821.png)
![N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(hydrazinocarbonyl)-5-methyl-4-isoxazolecarboxamide](/img/structure/B2452823.png)
![4-[(4-Fluorobenzyl)oxy]chromane](/img/structure/B2452824.png)
![Methyl 1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole-7-carboxylate](/img/structure/B2452825.png)

![2,5-Dimethyl-3-(4-methylphenyl)-7-[4-(6-methylpyridin-2-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2452828.png)